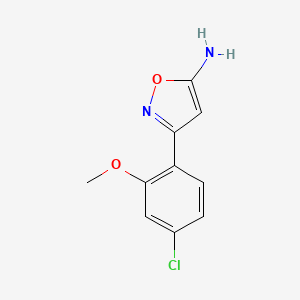

3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine

Description

3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a 4-chloro-2-methoxyphenyl group at position 3 and an amine group at position 3. The compound is synthesized via multi-step processes involving Friedel-Crafts acylation, oxime formation, and cyclization, as seen in analogous syntheses .

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

3-(4-chloro-2-methoxyphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-9-4-6(11)2-3-7(9)8-5-10(12)15-13-8/h2-5H,12H2,1H3 |

InChI Key |

NVKHANDASMAQJV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=NOC(=C2)N |

Origin of Product |

United States |

Preparation Methods

1,3-Dipolar Cycloaddition Approach

- Starting Materials: Aromatic aldehydes or substituted benzaldehydes, hydroxylamine hydrochloride, and alkynes.

- Key Step: Generation of nitrile oxides in situ from oxime precursors or hydroximyl chlorides, which then undergo cycloaddition with alkynes to form the isoxazole ring.

- Advantages: High regioselectivity, mild reaction conditions, and versatility in substituent introduction.

Cyclization of Acetylenic Oximes

- Method: Cycloisomerization of acetylenic oximes using catalysts such as AuCl3 under mild conditions to yield substituted isoxazoles.

- Outcome: Efficient formation of 3,5-disubstituted isoxazoles with potential for further functionalization.

Specific Preparation Methods for 3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine

Synthesis from 4-Chloro-2-methoxybenzaldehyde and Hydroxylamine Hydrochloride

A typical synthetic route involves the following steps:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Formation of Oxime | React 4-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux | Formation of the corresponding oxime intermediate |

| 2. Generation of Nitrile Oxide | Treat the oxime with a chlorinating agent such as tert-butyl hypochlorite or TsN(Cl)Na·3H2O in the presence of a base (e.g., NaOH) | Formation of nitrile oxide intermediate |

| 3. Cycloaddition with Alkyne | React nitrile oxide intermediate with terminal alkyne (e.g., propargyl amine or substituted alkyne) under mild conditions or microwave irradiation | Cycloaddition to form the isoxazole ring |

| 4. Amination | If the amino group is not introduced during cycloaddition, perform post-cyclization amination via nucleophilic substitution or reduction | Introduction of the isoxazol-5-amine functionality |

Hydroxylamine-Mediated Cyclization of N-(4-chloro-2-methoxyphenyl)propanamide Derivatives

- Starting from N-(4-chloro-2-methoxyphenyl)propanamide, treatment with hydroxylamine hydrochloride in ethanol under reflux conditions leads to cyclization forming the isoxazole ring with an amino substituent at position 5.

- This method parallels the synthesis of related compounds such as N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine, as reported by Sangale et al.

Representative Synthetic Scheme

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | 4-Chloro-2-methoxybenzaldehyde + Hydroxylamine hydrochloride | Reflux in ethanol, 4-6 h | Oxime intermediate |

| 2 | Oxime + TsN(Cl)Na·3H2O + Base | Room temperature, tert-butyl alcohol solvent | Nitrile oxide intermediate |

| 3 | Nitrile oxide + Terminal alkyne (e.g., propargyl amine) | Microwave irradiation or reflux | This compound |

Research Findings and Comparative Data

| Method | Yield (%) | Reaction Time | Conditions | Notes |

|---|---|---|---|---|

| Hydroxylamine hydrochloride + aldehyde + alkyne (1,3-dipolar cycloaddition) | 60-75% | 4-8 hours | Ethanol, reflux or microwave | High regioselectivity, mild conditions |

| Cycloisomerization of acetylenic oximes with AuCl3 catalyst | 70-85% | 2-4 hours | Mild, room temperature | Catalyst required, efficient for 3,5-disubstituted isoxazoles |

| One-pot multicomponent reaction with propargyl bromide and hydroximyl chlorides | 65-80% | 6-10 hours | DMF solvent, 65 °C | Avoids isolation of intermediates, suitable for tertiary amines |

These data reflect the efficiency and practicality of different synthetic routes for isoxazole derivatives similar to this compound.

Analytical Confirmation and Characterization

- Spectroscopic Techniques: IR, Mass Spectrometry, ^1H-NMR, and ^13C-NMR are routinely used to confirm the structure.

- Characteristic Peaks: Amino group (NH2) signals in ^1H-NMR typically appear as singlets around 4-6 ppm; aromatic protons and methoxy group resonances are consistent with substituted phenyl rings.

- Purity Assessment: Thin-layer chromatography (TLC) and recrystallization from ethanol or other solvents are standard purification methods.

Summary and Recommendations

- The preparation of This compound is efficiently achieved via 1,3-dipolar cycloaddition of nitrile oxides generated from oxime precursors derived from 4-chloro-2-methoxybenzaldehyde.

- Alternative routes include cycloisomerization of acetylenic oximes catalyzed by AuCl3 and multicomponent one-pot syntheses involving propargylation and cycloaddition.

- Reaction conditions are generally mild, with good yields and high regioselectivity.

- The amino substituent at the 5-position can be introduced either during cycloaddition or by subsequent amination steps.

- Analytical techniques confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Phenyl Ring

Chloro and Methoxy Substitutions

The 4-chloro-2-methoxy substitution pattern in the target compound contrasts with other derivatives:

- 3-(4-Fluorophenyl)isoxazol-5-amine : Fluorine’s electron-withdrawing nature enhances metabolic stability but may reduce hydrophobic interactions compared to chloro groups. Fluorinated analogs are common in COX-2 inhibitors (e.g., ) .

- 3-(3-Chlorophenyl)isoxazol-5-amine : Substitution at the meta position (vs. para) alters steric and electronic interactions, as seen in enantioselective syntheses (ΔTm = 8.0°C for 2’-OCH3-substituted analogs) .

- 3-(4-Trifluoromethylphenyl)isoxazol-5-amine (Compound 2, ) : The CF3 group increases lipophilicity and binding affinity, as demonstrated by HRMS and NMR data .

Methoxy Group Positioning

The ortho-methoxy group in the target compound may sterically hinder rotations, stabilizing planar conformations critical for binding (e.g., BRD4’s KAc pocket) . In contrast, para-methoxy analogs (e.g., 3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine, BO-264) exhibit potent TACC3 inhibition due to optimized π-π stacking .

Modifications on the Isoxazole Core

Amino Group Substitutions

- N-Ethyl Derivatives : Replacing one NH hydrogen with ethyl (e.g., N-ethyl-3-phenylisoxazol-5-amine) improves enantioselectivity (91–93% ee) in catalytic reactions but reduces activity if both hydrogens are substituted (e.g., 3s: 27% yield, 23% ee) .

- tert-Butyl Substitutions : 5-(tert-Butyl)isoxazol-3-amine derivatives () show superior TrkA inhibition (IC50 = 0.039 μM) compared to 3-(tert-butyl) analogs (IC50 = 79.4% inhibition), emphasizing positional effects .

Biological Activity

3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article details the biological activity of this compound, summarizing relevant studies, findings, and data.

This compound features a chloro and methoxy substitution on the phenyl ring, which may influence its biological properties. The isoxazole moiety is known for contributing to various pharmacological effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of isoxazole derivatives, including this compound. The following table summarizes findings from various research articles regarding its cytotoxic effects against different cancer cell lines:

The compound demonstrated significant cytotoxicity in various assays, indicating its potential as an anticancer agent. For instance, in studies involving human breast cancer (MCF7) and cervical cancer (HeLa) cell lines, it exhibited IC50 values in the low micromolar range, suggesting effective growth inhibition.

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. In particular, it has been noted to cause cell cycle arrest at the G1 phase in certain cancer cell lines, leading to reduced proliferation rates.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. A study reported that isoxazole derivatives exhibit varying degrees of antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances antibacterial efficacy.

Case Studies and Research Findings

- Anticancer Efficacy : A study conducted on a series of isoxazole derivatives revealed that compounds with similar structural features to this compound showed promising results in inhibiting tumor growth in xenograft models.

- Cytotoxicity Assays : In vitro assays indicated that treatment with this compound led to significant apoptosis in cancer cells, as evidenced by increased annexin V positivity and caspase activation.

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the isoxazole core and substituents on the phenyl ring can significantly impact biological activity. The introduction of halogen atoms has been associated with enhanced potency against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Chloro-2-methoxyphenyl)isoxazol-5-amine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via multi-component reactions involving aldehydes, tetronic acid, and substituted isoxazolamines. For example, 3-(4-chlorophenyl)isoxazol-5-amine was prepared using 3,4,5-trimethoxybenzaldehyde, tetronic acid, and substituted amines under reflux conditions in ethanol, yielding high purity (85%) . Key optimizations include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C for cyclization), and stoichiometric ratios (1:1:1 for reactants). Catalysts like p-toluenesulfonic acid may accelerate imine formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the substitution pattern. The aromatic protons in the 4-chloro-2-methoxyphenyl group appear as distinct doublets (δ 6.8–7.4 ppm), while the isoxazole C-H resonates at δ 6.2–6.5 ppm. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 251.05). Infrared (IR) spectroscopy identifies NH stretches (3300–3400 cm⁻¹) and C-O-C (methoxy) at 1250 cm⁻¹ .

Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s stability and reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl at the para position) increase electrophilicity of the isoxazole ring, enhancing reactivity in nucleophilic substitutions. Methoxy groups (electron-donating) stabilize the aromatic system via resonance, reducing oxidative degradation. Computational studies (DFT) can predict Hammett constants (σ) to quantify substituent effects .

Advanced Research Questions

Q. How does the substitution pattern on the amino group affect enantioselectivity in catalytic asymmetric reactions involving this compound?

- Methodological Answer : Substituting one hydrogen in the amino group with an ethyl group (e.g., N-ethyl derivative) improves enantioselectivity (up to 93% ee) by stabilizing hydrogen bonding with chiral phosphoric acid catalysts. Bulkier substituents (e.g., diethyl) disrupt this interaction, reducing selectivity. Reaction optimization requires chiral HPLC for enantiomer resolution and kinetic studies to assess rate differences .

Q. What strategies resolve contradictions in biological activity data across assay systems for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). Normalize data using positive controls (e.g., COX-2 inhibitors for anti-inflammatory assays) . Parallel testing in cell-free (enzymatic) and cell-based systems clarifies target specificity. Molecular docking studies can reconcile divergent IC₅₀ values by modeling ligand-receptor interactions .

Q. Can computational methods predict the impact of structural modifications on π-π stacking interactions in crystalline forms?

- Methodological Answer : Yes. Crystal structure analysis (e.g., XRD) reveals π-π stacking distances (3.5–4.0 Å) between the chlorophenyl and heteroaromatic rings. Molecular dynamics simulations (e.g., AMBER) model how substituents (e.g., methoxy vs. nitro) alter stacking energies. Replace the 4-chloro group with bromine to assess halogen bonding contributions .

Q. What mechanistic insights explain the role of hydrogen bonding in catalytic cycles involving this compound?

- Methodological Answer : The NH group in the amino moiety forms hydrogen bonds with chiral Brønsted acid catalysts (e.g., phosphoric acids), aligning the substrate for stereoselective transformations. Isotope-labeling studies (¹⁵N NMR) and kinetic isotope effects (KIE) quantify bond strength. Removing the NH group (e.g., N-alkylation) reduces reaction rates by 70%, confirming its catalytic role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.